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Quantitative Toxicity Data Summary

Get Quote

The table below summarizes key toxicity findings for SMM, TMP, and their combination from recent studies.

Test System

Exposure

Antibiotic . . Endpoint Result/Value Key Findings  Citation
(Species) Time
SMM + TMP (5:1) Freshwater 15 days Growth ~500 pg/L Co-exposure
microalgae inhibition (Co- at 500 pg/L
(Chlorella (ECso exposure) significantly
pyrenoidosa) approx.) inhibited
growth &
nutrient
assimilation;
synergistic
toxicity
observed. [1]
(2]
SMM + TMP (5:1) Freshwater 15 days Nutrient Not Co-exposure
microalgae assimilation &  Applicable at 500 pg/L
(Chlorella oxidative impaired
pyrenoidosa) stress photosynthesis
&N
assimilation,
causing
sustained
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Antibiotic

Test System

(Species) Time

Exposure

Endpoint

Result/Value

Key Findings

Citation

Trimethoprim
(TMP)

Sulfamethoxazole
(SMX)

Trimethoprim
(TMP)

Microcrustacean 48 hours
(Daphnia

magna)

Microcrustacean 48 hours
(Daphnia

magna)

Macrophyte
(Lemna minor)

7 days

Immobilization
(ECs0)

Immobilization
(ECs0)

Growth
inhibition
(ECs0)

Detailed Experimental Protocols

92 to 167.2
mg/L

43.97 to
189.2 mg/L

27.43 to 215
mg/L

For reproducibility, here are the methodologies from key studies cited in the tables.

¢ Microalgal Toxicity Assay (SMM & TMP) [1] [2]

o Organism: Chlorella pyrenoidosa (Freshwater green alga, FACHB-9).
o Culture Conditions: Grown in BG-11 medium at 25°C with a 12h/12h light/dark cycle and continuous

aeration.

oxidative
stress. Lower
concentration
(5 ug/L)
showed initial
stress followed
by self-
adaptation. [1]

TMP generally
shows lower
acute toxicity
compared to
many
sulfonamides.

(3]

Data for SMX
shown for
reference;
toxicity values
can be highly
variable. [3]

Shows
significant
variability in
reported
values. [3]
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o Exposure Protocol: Exposed to SMM alone and in combination with TMP (5:1 ratio) at concentrations of
5 pg/L and 500 pg/L for 15 days to simulate an aquaculture drainage cycle.
o Endpoint Measurements:

Growth & Proliferation: Measured by microalgal density and flow cytometry.

Physiological Function: Photosynthetic activity and carbon/nitrogen assimilating enzyme activities.
Oxidative Stress: Antioxidant enzyme activities and biomarkers like malondialdehyde (MDA).

Cell Death: Apoptosis and membrane damage assessed via flow cytometry.

Antibiotic Removal: Degradation efficiency of SMM was tracked.

o Standard Ecotoxicological Screening (SMX & TMP) [3]

o Test Organisms: A battery of standard species, including the bacterium Aliivibrio fischeri, microcrustacean
Daphnia magna, macrophyte Lemna minor, and zebrafish Danio rerio.
o Acute Toxicity Tests:
= A. fischeri: Bioluminescence inhibition after 30 minutes.

D. magna: Immobilization after 48 hours.
L. minor: Growth inhibition after 7 days.

o Sub-Individual Biomarkers: In L. minor, D. magna, and D. rerio, effects were further evaluated using
biochemical biomarkers, including:

Antioxidant Defenses: Catalase (CAT) activity.

Detoxification & Oxidative Stress: Glutathione S-transferase (GST) activity and levels of
thiobarbituric acid reactive substances (TBARS).

Neurotoxicity: Acetylcholinesterase (AChE) activity.

Mechanistic Insights & Synergistic Action

The combination of sulfonamides and trimethoprim is known to be synergistic. The following diagram illustrates the

established "mutual potentiation" mechanism that drives this synergy, moving beyond the traditional model of

sequential inhibition.
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The mutual potentiation mechanism reveals that:

¢ Sulfonamides (SMM/SMX) act as competitive antagonists of PABA, inhibiting the enzyme dihydropteroate
synthase and preventing the synthesis of dihydropteroate [4] [5].

¢ Trimethoprim (TMP) inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF)
to tetrahydrofolate (THF) [6] [5].

e Mutual Potentiation: Critically, TMP's action depletes THF. Since THF is required for the synthesis of GTP,
which is a precursor for DHPPP, TMP indirectly limits the substrate pool for the sulfonamide target. This
feedback loop means each drug enhances the toxicity of the other against the bacterial cell [4].
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Key Insights for Researchers

e Synergy is Critical: The ecological and potential health risks of the SMM-TMP combination are likely greater
than the sum of their individual parts due to their synergistic action [1] [4].

¢ Focus on Environmentally Relevant Levels: For environmental risk assessment, long-term exposure at low,
environmentally relevant concentrations (ug/L range) can induce significant adverse effects, including oxidative
stress and impaired physiological function in non-target organisms like microalgae, which may not be captured
in standard short-term, high-dose assays [1] [2].

o Data Gaps and Variability: Direct head-to-head comparative toxicity data for SMM and TMP as single agents is
sparse. Furthermore, existing ecotoxicity data, even for well-studied pairs like SMX-TMP, can show significant
variability between studies, highlighting the need for standardized testing protocols [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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